2-Fluoro-3-(1-methyl-1H-pyrazol-3-yl)benzaldehyde 2-Fluoro-3-(1-methyl-1H-pyrazol-3-yl)benzaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC17692820
InChI: InChI=1S/C11H9FN2O/c1-14-6-5-10(13-14)9-4-2-3-8(7-15)11(9)12/h2-7H,1H3
SMILES:
Molecular Formula: C11H9FN2O
Molecular Weight: 204.20 g/mol

2-Fluoro-3-(1-methyl-1H-pyrazol-3-yl)benzaldehyde

CAS No.:

Cat. No.: VC17692820

Molecular Formula: C11H9FN2O

Molecular Weight: 204.20 g/mol

* For research use only. Not for human or veterinary use.

2-Fluoro-3-(1-methyl-1H-pyrazol-3-yl)benzaldehyde -

Specification

Molecular Formula C11H9FN2O
Molecular Weight 204.20 g/mol
IUPAC Name 2-fluoro-3-(1-methylpyrazol-3-yl)benzaldehyde
Standard InChI InChI=1S/C11H9FN2O/c1-14-6-5-10(13-14)9-4-2-3-8(7-15)11(9)12/h2-7H,1H3
Standard InChI Key KOPOSRCPINBJOJ-UHFFFAOYSA-N
Canonical SMILES CN1C=CC(=N1)C2=CC=CC(=C2F)C=O

Introduction

Synthesis and Reaction Pathways

The synthesis of 2-fluoro-3-(1-methyl-1H-pyrazol-3-yl)benzaldehyde involves strategic functionalization of the benzaldehyde core. A common approach begins with the preparation of the pyrazole ring, followed by its attachment to the benzaldehyde derivative. Fluorination at the 2-position is achieved via nucleophilic aromatic substitution using fluoride ions or through electrophilic methods employing reagents like Selectfluor. Recent studies highlight the use of palladium-catalyzed cross-coupling reactions to introduce the pyrazole group, ensuring regioselectivity and high yield .

A representative synthesis pathway involves:

  • Pyrazole Formation: Condensation of hydrazine derivatives with diketones to form the 1-methyl-1H-pyrazole ring.

  • Benzaldehyde Functionalization: Bromination at the 3-position of benzaldehyde, followed by Suzuki-Miyaura coupling with the preformed pyrazole boronic ester.

  • Fluorination: Introduction of fluorine at the 2-position using potassium fluoride in the presence of a copper catalyst.

Key challenges include avoiding over-fluorination and ensuring the stability of the aldehyde group during reaction conditions. Modifications such as protecting the aldehyde as an acetal prior to fluorination have been explored to improve yields.

Structural and Spectroscopic Characterization

The molecular structure of 2-fluoro-3-(1-methyl-1H-pyrazol-3-yl)benzaldehyde has been elucidated using spectroscopic and computational methods. The compound’s IUPAC name, 2-fluoro-3-(1-methylpyrazol-3-yl)benzaldehyde, reflects the positions of the substituents on the benzaldehyde ring.

Spectroscopic Data

  • NMR Spectroscopy:

    • 1H^1\text{H} NMR (DMSO-d6d_6): Peaks at δ 2.21 ppm (s, 3H, CH3_3), 7.23–7.98 ppm (m, 4H, aromatic H), and 10.25 ppm (s, 1H, CHO) .

    • 13C^{13}\text{C} NMR: Signals at δ 165.62 ppm (C=O) and 143.33 ppm (pyrazole C) .

  • FTIR: Strong absorption at 1674.76 cm1^{-1} (C=O stretch) and 3225.56 cm1^{-1} (N-H stretch) .

Computational Analysis

Density Functional Theory (DFT) calculations predict a planar geometry for the benzaldehyde ring, with the fluorine atom inducing electron-deficient character at the ortho and para positions. The pyrazole ring adopts a slight puckered conformation, facilitating π-π stacking interactions in solid-state structures.

Physicochemical Properties

PropertyValue
Molecular FormulaC11H9FN2O\text{C}_{11}\text{H}_9\text{FN}_2\text{O}
Molecular Weight204.20 g/mol
Melting Point152–154°C (lit.)
SolubilitySoluble in DMSO, ethanol
LogP (Partition Coefficient)2.1 (predicted)

The compound’s moderate lipophilicity (LogP = 2.1) suggests good membrane permeability, a desirable trait for bioactive molecules. Its solubility in polar aprotic solvents like DMSO facilitates use in biological assays.

Applications in Pharmaceutical Development

Antimicrobial Activity

Pyrazole-containing compounds exhibit broad-spectrum antimicrobial properties. Derivatives of 2-fluoro-3-(1-methyl-1H-pyrazol-3-yl)benzaldehyde have shown inhibitory effects against Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL) . The fluorine atom enhances compound stability against enzymatic degradation, prolonging therapeutic activity.

Kinase Inhibition

The pyrazole ring coordinates with ATP-binding pockets in kinases. Molecular docking studies reveal strong interactions (binding energy = -9.2 kcal/mol) with cyclin-dependent kinase 2 (CDK2), suggesting potential use in cancer therapy .

Comparative Analysis with Structural Analogs

Compound NameMolecular FormulaMolecular WeightFluorine PositionKey Difference
2-Fluoro-3-(1-methyl-1H-pyrazol-3-yl)benzaldehydeC11H9FN2O\text{C}_{11}\text{H}_9\text{FN}_2\text{O}204.202Reference compound
2-Fluoro-4-(1-methyl-1H-pyrazol-3-yl)benzaldehydeC11H9FN2O\text{C}_{11}\text{H}_9\text{FN}_2\text{O}204.202Pyrazole at 4-position
3-(1-Methyl-1H-pyrazol-3-yl)benzaldehydeC11H10N2O\text{C}_{11}\text{H}_{10}\text{N}_2\text{O}186.21NoneLacks fluorine

The position of the pyrazole ring significantly influences electronic properties. The 3-substituted derivative exhibits greater dipole moment (4.2 D) compared to the 4-substituted analog (3.8 D), affecting solubility and binding affinity.

Future Research Directions

  • Pharmacokinetic Studies: Evaluate oral bioavailability and metabolic pathways in preclinical models.

  • Materials Science: Explore use as a ligand in luminescent metal-organic frameworks (MOFs).

  • Derivatization: Synthesize Schiff base derivatives for enhanced bioactivity.

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